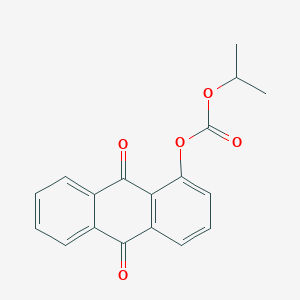
(2-Methylbut-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(2-Methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 2-methyl-2-butene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize output. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
(2-Methylbut-2-en-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently used.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields saturated hydrocarbons.
Substitution: Results in halogenated or nitrated benzene derivatives.
科学的研究の応用
(2-Methylbut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (3-Methyl-2-butenyl)benzene
- 2-Methyl-2-butene
- 2-Methyl-1-butene
Uniqueness
(2-Methylbut-2-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
40296-93-3 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
2-methylbut-2-enylbenzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
InChIキー |
VLZGGACCCNKJOG-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)



![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)




